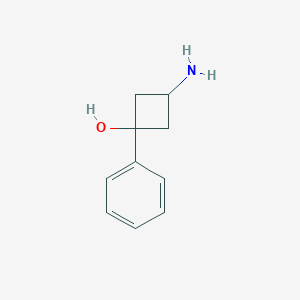

3-Amino-1-phenylcyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

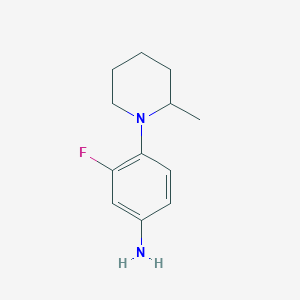

3-Amino-1-phenylcyclobutan-1-ol is a compound that falls within the category of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the strained four-membered ring structure. Although the specific compound 3-Amino-1-phenylcyclobutan-1-ol is not directly mentioned in the provided papers, the research on related cyclobutane derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. Paper describes the synthesis of 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This method could potentially be adapted for the synthesis of 3-Amino-1-phenylcyclobutan-1-ol by modifying the starting materials or reaction conditions. Paper outlines a photochemical route to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, which demonstrates the utility of photochemistry in constructing cyclobutane rings. Paper discusses the stereoselective synthesis of 2-aminocyclobutanols, which are structurally similar to 3-Amino-1-phenylcyclobutan-1-ol, using photocyclization of alpha-amido alkylaryl ketones.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which induces strain and influences the compound's reactivity and conformation. Paper investigates the conformational preferences of oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, which could provide insights into the conformational behavior of 3-Amino-1-phenylcyclobutan-1-ol. The presence of substituents such as amino and hydroxyl groups can further affect the molecule's geometry and electronic distribution.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions due to the reactive nature of the strained ring. Paper mentions that the synthesized 3-aminocyclobut-2-en-1-ones can be further functionalized by reacting with electrophilic reagents. This suggests that 3-Amino-1-phenylcyclobutan-1-ol could also be amenable to further chemical modifications, potentially enhancing its utility in various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the cyclobutane ring can lead to higher reactivity compared to less strained systems. The presence of functional groups such as amino and hydroxyl groups in 3-Amino-1-phenylcyclobutan-1-ol would likely affect its solubility, boiling point, and stability. While the specific properties of 3-Amino-1-phenylcyclobutan-1-ol are not detailed in the provided papers, the studies on related compounds can provide a foundation for predicting its behavior.

Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Potential as VLA-4 Antagonists : A study discusses the synthesis of 3-aminocyclobut-2-en-1-ones, closely related to 3-Amino-1-phenylcyclobutan-1-ol, identifying their potential as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).

Central Intermediate in HIV Protease Inhibition : Research indicates the use of a closely related compound, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, as a central intermediate in nelfinavir, an efficacious anti-AIDS drug (Ikunaka et al., 2002).

Use in 19F NMR for Membrane-Bound Peptides : A monofluoro-substituted amino acid closely related to 3-Amino-1-phenylcyclobutan-1-ol was synthesized and shown to be a useful conformationally restricted label for solid-state 19F NMR in studying membrane-bound peptides (Tkachenko et al., 2014).

Antagonism at Excitatory Amino Acid Receptor Sites : Derivatives of 1-aminocyclobutanecarboxylic acids, similar to 3-Amino-1-phenylcyclobutan-1-ol, were synthesized and evaluated for their potential in antagonizing excitatory amino acid receptor sites (Gaoni et al., 1994).

Synthesis for Potential PET Ligands in Tumor Detection : Research into the synthesis of analogs of 3-Amino-1-phenylcyclobutan-1-ol showed potential as PET ligands for imaging brain tumors (Martarello et al., 2002).

Utility in Noninvasive Imaging of Pulmonary Lesions : A study evaluating the use of a synthetic amino acid PET radiotracer closely related to 3-Amino-1-phenylcyclobutan-1-ol, found it useful for characterizing pulmonary lesions (Amzat et al., 2013).

Radiation Dosimetry in Humans : Research on the biodistribution and radiation dosimetry of anti-18F-FACBC, a compound structurally similar to 3-Amino-1-phenylcyclobutan-1-ol, highlighted its potential for clinical use in evaluating the L-amino acid transport system (Nye et al., 2007).

Conformational Studies for Drug Development : Conformational energy calculations on model compounds containing derivatives of 1-aminocyclobutane carboxylic acid, akin to 3-Amino-1-phenylcyclobutan-1-ol, demonstrated their potential in the development of peptide-based drug candidates (Balaji et al., 1995).

Imaging Brain Tumors with PET : A study showed that FACBC, related to 3-Amino-1-phenylcyclobutan-1-ol, could be radiofluorinated and used in PET scans for imaging brain tumors, offering a new tumor-avid amino acid tracer (Shoup et al., 1999).

Safety and Hazards

properties

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPBXOJGYIWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylcyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)

![1-[4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3002452.png)